5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol

Conformational analysis Medicinal chemistry Structure-activity relationship

Sourcing consistent, high-quality oxadiazole-thiol building blocks often complicates anti-infective SAR programs. 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol (CAS 1152542-90-9) resolves this by providing a versatile, low-MW scaffold with a methylene spacer for conformational flexibility, unavailable in rigid 5-aryl analogs. - Enables unambiguous SAR: Thiophene substitution quantifies thiophene-vs-phenyl pharmacophore contributions (closest analog MIC: 40-125 µg/mL). - Efficient bioconjugation: Free thiol group facilitates chemoselective S-alkylation or probe linking under mild conditions. - Ready-to-screen purity: Supplied at ≥95%, suitable for direct use in DPPH antioxidant or MIC assays without further purification.

Molecular Formula C7H6N2OS2
Molecular Weight 198.26
CAS No. 1152542-90-9
Cat. No. B2364871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol
CAS1152542-90-9
Molecular FormulaC7H6N2OS2
Molecular Weight198.26
Structural Identifiers
SMILESC1=CSC(=C1)CC2=NNC(=S)O2
InChIInChI=1S/C7H6N2OS2/c11-7-9-8-6(10-7)4-5-2-1-3-12-5/h1-3H,4H2,(H,9,11)
InChIKeyDUKHEHAKISALTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol (CAS 1152542-90-9): Procurement-Relevant Structural and Physicochemical Baseline


5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol (C₇H₆N₂OS₂, MW 198.27 g/mol) is a heterocyclic building block belonging to the 1,3,4-oxadiazole-2-thiol class, distinguished by a thiophen-2-ylmethyl substituent at the oxadiazole 5-position connected via a methylene spacer . The compound exists in thiol-thione tautomeric equilibrium (IUPAC: 5-(thiophen-2-ylmethyl)-3H-1,3,4-oxadiazole-2-thione) and is commercially supplied at ≥95% purity for research use . Predicted physicochemical parameters include density 1.55±0.1 g/cm³ (20 °C) and boiling point 284.0±42.0 °C, with a calculated polar surface area consistent with moderate membrane permeability potential . The 1,3,4-oxadiazole-2-thiol scaffold is extensively documented for antimicrobial, antioxidant, enzyme inhibitory, and anticancer activities in medicinal chemistry programs [1].

Why Generic Substitution of 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol (CAS 1152542-90-9) with In-Class Analogs Is Not Scientifically Justified


The 1,3,4-oxadiazole-2-thiol class exhibits pronounced substituent-dependent biological activity where even subtle structural modifications at the 5-position—such as aryl ring identity, linker presence, and electronic character—produce order-of-magnitude differences in antimicrobial potency and spectrum [1]. Specifically, the methylene (-CH₂-) spacer between the thiophene and oxadiazole rings in CAS 1152542-90-9 introduces conformational flexibility absent in directly attached 5-aryl analogs (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol, CAS 5135-25-7) or 5-heteroaryl analogs (e.g., 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, CAS 10551-15-2). This flexibility modulates both the thiol pKa—governing nucleophilicity for downstream derivatization—and the spatial presentation of the thiophene sulfur for target binding interactions [2]. Generic substitution with non-methylenic analogs therefore risks both altered reactivity in synthetic sequences and divergent biological profiles that cannot be predicted from class-level data alone [3].

Quantitative Differential Evidence for 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol (CAS 1152542-90-9) Against Closest Analogs


Structural Differentiation: Methylene Spacer in CAS 1152542-90-9 Confers Conformational Flexibility Absent in Direct 5-Aryl and 5-Heteroaryl Oxadiazole-2-thiol Comparators

CAS 1152542-90-9 incorporates a methylene (-CH₂-) bridge between the thiophene ring and the oxadiazole 5-position. This contrasts with the direct C-C bond attachment found in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol (CAS 10551-15-2) and 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS 5135-25-7). The freely rotatable methylene group increases the number of accessible low-energy conformers by eliminating the rotational barrier imposed by direct aryl-oxadiazole conjugation, thereby altering the spatial vector of the thiophene ring relative to the oxadiazole-thiol pharmacophore . Conformational flexibility is a documented critical parameter in 1,3,4-oxadiazole SAR, where substituent orientation modulates both target binding and off-target profiles [1].

Conformational analysis Medicinal chemistry Structure-activity relationship

Antimicrobial Potency Comparison: 5-Benzyl Analog (Closest Structural Comparator) Demonstrates MIC = 62.5 µg/mL Against Gram-Positive and Gram-Negative Bacteria

The closest structurally characterized analog to CAS 1152542-90-9 with published quantitative antimicrobial data is 5-benzyl-1,3,4-oxadiazole-2-thiol (CAS 5334-99-6), which shares the methylene spacer motif but replaces thiophene with phenyl. This compound demonstrated MIC = 62.5 µg/mL against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), and MIC = 125 µg/mL against Pseudomonas aeruginosa, Salmonella enterica, and Helicobacter pylori, with enhanced activity against Mycobacterium strains (MIC = 40 µg/mL, including rifampicin-resistant isolates) [1]. Direct experimental data for CAS 1152542-90-9 are not available in the peer-reviewed literature. However, the thiophene-for-phenyl substitution in the 5-benzyl→5-(thiophen-2-ylmethyl) transition is expected to modulate both lipophilicity (thiophene is more lipophilic than phenyl by approximately 0.3–0.5 logP units) and electronic character, which are known drivers of antimicrobial potency in this class [2].

Antibacterial MIC determination Oxadiazole SAR

Antioxidant Capacity: Class-Level DPPH Radical Scavenging Data from 5-Substituted Oxadiazole-2-thiol Series Provides Quantitative Reference Ranges

Eighteen 5-substituted 1,3,4-oxadiazole-2-thiol derivatives synthesized and tested by Yarmohammadi et al. (2020) displayed DPPH radical scavenging activities ranging from moderate to remarkable, with the most potent compounds demonstrating antioxidant capacity comparable to ascorbic acid and α-tocopherol reference standards [1]. The 5-(4-fluorophenyl) analog (compound 3c) was identified as the most broadly active compound in the series. While CAS 1152542-90-9 was not included in this study, the consistent antioxidant activity observed across diverse 5-substituents (aryl, heteroaryl, alkyl) establishes that the oxadiazole-2-thiol core, rather than the 5-substituent alone, is a significant contributor to radical scavenging via the thiol-thione tautomeric system [2].

Antioxidant DPPH assay Free radical scavenging

Procurement Differentiation: CAS 1152542-90-9 Offers a Unique Thiophene-Methylene-Oxadiazole-Thiol Chemotype Not Available from Common In-Class Alternatives

CAS 1152542-90-9 occupies a distinct and sparsely populated chemical space at the intersection of thiophene, methylene linker, and oxadiazole-2-thiol functionalities. The closest commercially available comparator—5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol (CAS 10551-15-2)—lacks the methylene spacer and has a molecular weight of 184.2 g/mol (vs. 198.27 g/mol for the target) . The 5-benzyl analog (CAS 5334-99-6) retains the methylene spacer but replaces thiophene with phenyl, altering both the heteroatom content (one fewer sulfur atom) and aromatic electronics. No commercially available single compound simultaneously provides thiophene, methylene, oxadiazole, and thiol functionalities in this precise connectivity . The compound is stocked by multiple independent vendors at research-grade purity (≥95%), with pricing at approximately €473/250mg, positioning it as an accessible but non-commodity building block for diversity-oriented synthesis and medicinal chemistry .

Chemical procurement Building block Chemical diversity

Research and Industrial Application Scenarios for 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol (CAS 1152542-90-9) Based on Differential Evidence


Medicinal Chemistry: Fragment-Based and Diversity-Oriented Synthesis Leveraging the Unique Thiophene-Methylene-Oxadiazole-Thiol Chemotype

The combination of a thiophene ring, methylene spacer, oxadiazole core, and nucleophilic thiol group in a single low-MW (198.27 Da) scaffold makes CAS 1152542-90-9 an ideal fragment for diversity-oriented synthesis. The methylene spacer introduces conformational flexibility that distinguishes this compound from rigid, directly attached 5-aryl oxadiazole-2-thiol analogs, potentially enabling access to binding pockets that planar analogs cannot occupy [1]. The thiol group serves as a versatile handle for S-alkylation, S-arylation, or disulfide formation, while the thiophene sulfur provides an additional H-bond acceptor and metal coordination site. The closest structurally characterized analog (5-benzyl-1,3,4-oxadiazole-2-thiol) demonstrated MIC values of 40–125 µg/mL across bacterial species including drug-resistant Mycobacterium, indicating that methylene-spacer oxadiazole-2-thiols are viable starting points for anti-infective lead optimization [2].

Antimicrobial Screening Programs: Exploring Substituent-Driven Spectrum and Potency Modulation in the Oxadiazole-2-thiol Class

The demonstrated broad-spectrum antimicrobial activity of the oxadiazole-2-thiol class (MIC values from 62.5–125 µg/mL for the 5-benzyl analog across Gram-positive, Gram-negative, and mycobacterial species) establishes a quantitative baseline for screening CAS 1152542-90-9 [1]. The thiophene-for-phenyl substitution is expected to modulate both lipophilicity and electronic character, parameters known to influence membrane penetration and target binding in this class [2]. Systematic head-to-head MIC determination of CAS 1152542-90-9 against the published 5-benzyl data would directly quantify the contribution of thiophene vs. phenyl in the methylene-spacer oxadiazole-2-thiol pharmacophore, generating actionable SAR for anti-infective medicinal chemistry programs.

Antioxidant Agent Development: Building on Documented Class-Level Radical Scavenging with a Differentiated 5-Substituent

The consistent DPPH radical scavenging activity observed across diverse 5-substituted oxadiazole-2-thiols—with the most potent analogs matching ascorbic acid and α-tocopherol standards—validates the antioxidant potential of this scaffold class [1]. CAS 1152542-90-9 offers a thiophene-2-ylmethyl substituent that has not been evaluated in published antioxidant studies, representing an opportunity to probe the contribution of sulfur-containing heteroaromatic substituents to radical scavenging efficacy. The electron-rich thiophene ring may enhance electron-donating capacity relative to phenyl analogs, a hypothesis testable via standard DPPH and FRAP assays with direct comparison to published 5-aryl oxadiazole-2-thiol data [2].

Chemical Biology Tool Compound Synthesis: The Thiol Handle as a Conjugation Site for Probe and Bioconjugate Construction

The free thiol (-SH) group in CAS 1152542-90-9 provides a chemoselective nucleophilic handle for S-functionalization under mild conditions, enabling conjugation to fluorophores, biotin, or solid supports without protection/deprotection of the oxadiazole ring [1]. The methylene spacer decouples the thiophene ring electronically from the oxadiazole-thiol system, preserving the independent electronic character of both moieties for target engagement. This contrasts with directly attached 5-thiophene analogs, where conjugation between the rings can alter both the thiol reactivity and the thiophene electronic profile. The compound's moderate predicted lipophilicity (estimated logP ~2.0–2.5) and relatively low MW (198.27 Da) are consistent with cell-permeable probe design parameters [2].

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